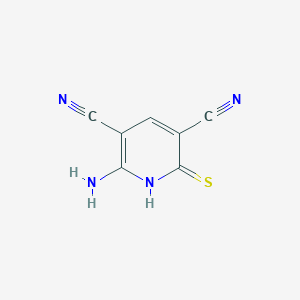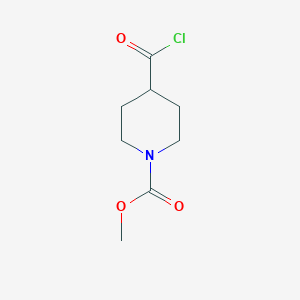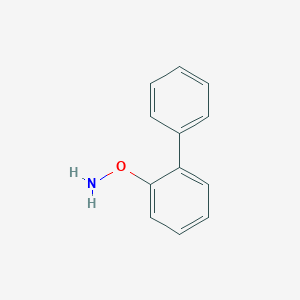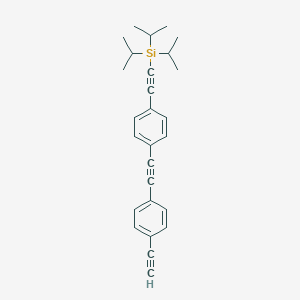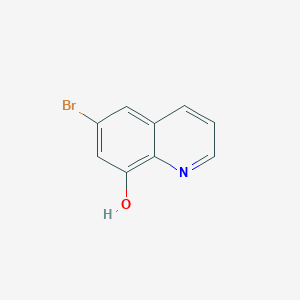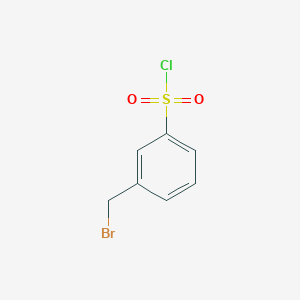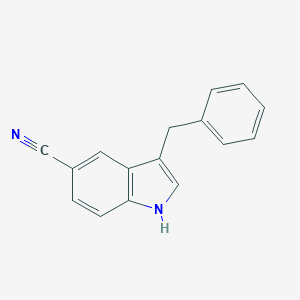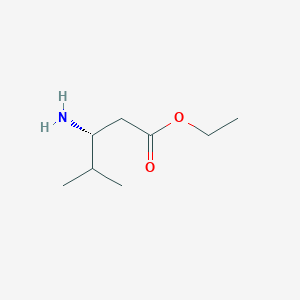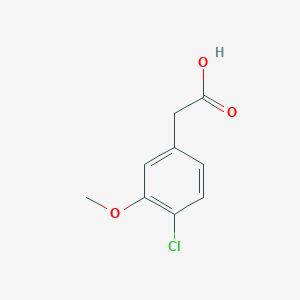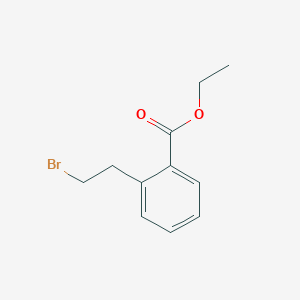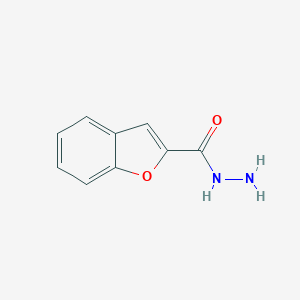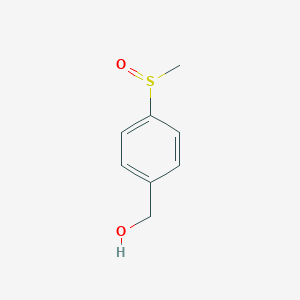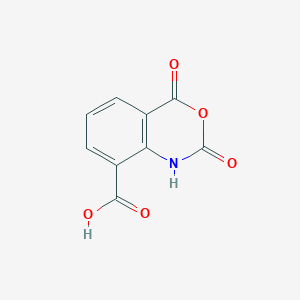![molecular formula C13H24N2O2 B171969 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate CAS No. 147611-03-8](/img/structure/B171969.png)
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is a chemical compound with the CAS Number: 147611-03-8 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 7-azaspiro[3.5]non-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in various industrial products to prevent oxidative reactions. These compounds have been detected across different environmental matrices such as indoor dust, air particulates, and water bodies. Human exposure pathways include ingestion through food and dust, as well as through personal care products. Some SPAs have shown potential toxicity effects, including hepatic toxicity and endocrine disruption. Given these impacts, there's a growing body of research focusing on the environmental behavior, human exposure, and toxicity of SPAs, suggesting a need for developing novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Application in Membrane Technology for Purification Processes
In the field of chemical engineering, particularly in the synthesis and purification of fuel additives such as Methyl Tert-butyl Ether (MTBE), tert-butyl-based compounds play a crucial role. The pervaporation technique, a membrane process for the selective separation of organic mixtures, utilizes polymer membranes made from materials like poly(vinyl alcohol) and cellulose acetate. These membranes are effective in separating azeotropic mixtures, highlighting the relevance of tert-butyl-based compounds in improving fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).
Biodegradation and Environmental Fate of Fuel Oxygenates
The degradation and environmental fate of fuel oxygenates, such as MTBE (Methyl Tert-butyl Ether), are critical in understanding the ecological impact of tert-butyl-based compounds. MTBE, in particular, demonstrates weak sorption to subsurface solids, allowing it to move freely through groundwater. This mobility, combined with its resistance to biodegradation, poses significant challenges for remediation efforts. Studies suggest the importance of exploring the biodegradation pathways of MTBE and its intermediates, like tert-butyl alcohol, under various redox conditions to mitigate environmental contamination (Schmidt et al., 2004).
Advances in Bioremediation Techniques
Recent research has made strides in bioremediation techniques for the degradation of MTBE, indicating that under aerobic conditions, MTBE can be fully mineralized by specific microbial genera. This discovery opens up new avenues for the bioremediation or natural attenuation of MTBE in contaminated sites. The ability of various species to consume MTBE as a sole carbon source or as a cometabolite underlines the potential of biotechnological applications in addressing environmental pollution caused by tert-butyl-based compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as a rigid linker in protac development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it likely facilitates the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
As part of a PROTAC, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a p-gp substrate .
Result of Action
As a component in PROTACs, its action would result in the degradation of target proteins .
Propiedades
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKWUIJYPVHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570967 |
Source


|
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147611-03-8 |
Source


|
| Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

